N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC16327861
Molecular Formula: C19H21ClN4O4S
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN4O4S |
|---|---|
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | N-[2-(6-chloroindol-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN4O4S/c20-14-2-1-13-5-8-23(17(13)11-14)9-7-21-19(26)16-3-4-18(25)24(22-16)15-6-10-29(27,28)12-15/h1-2,5,8,11,15H,3-4,6-7,9-10,12H2,(H,21,26) |
| Standard InChI Key | LFRVZSJMZOZSTH-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Introduction
Molecular Formula and Weight
2D and 3D Representations
The chemical structure can be visualized in both 2D and 3D conformations for better understanding of its spatial arrangement .
General Synthetic Approach
The synthesis of such compounds typically involves:
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Formation of the indole derivative through chlorination and alkylation reactions.
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Coupling the indole derivative with a tetrahydrothiophene sulfone precursor.
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Cyclization to form the tetrahydropyridazine ring system.
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Introduction of the carboxamide group via amide coupling reactions.
Experimental Techniques
Common methods include:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Liquid Chromatography–Mass Spectrometry (LC-MS) for purity and molecular weight determination .
Potential Applications
This compound's structural features suggest it may exhibit:
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Anti-inflammatory activity: The indole moiety is known to interact with enzymes like cyclooxygenase or lipoxygenase .
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Anticancer properties: The sulfone group and heterocyclic core are often associated with antiproliferative effects against tumor cells .
Molecular Docking Studies
Preliminary in silico studies suggest that the compound could act as a potential inhibitor for enzymes such as 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory drug development .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | ~374.8 g/mol |
| Key Functional Groups | Indole, Sulfone, Tetrahydropyridazine, Carboxamide |
| Potential Applications | Anti-inflammatory, Anticancer |
| Analytical Techniques | NMR, LC-MS |
Research Outlook
While this compound shows promise based on its structural features and preliminary studies, further research is needed to:
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Optimize its synthesis for higher yields and purity.
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Conduct in vitro and in vivo biological assays to confirm its activity.
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Evaluate its pharmacokinetics and toxicity profile.
This compound represents an exciting avenue for drug discovery, particularly in the fields of anti-inflammatory and anticancer therapeutics.
Note: The information provided is based on available data sources and general knowledge of organic chemistry principles applied to heterocyclic compounds.
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